![molecular formula C22H22ClN5O B2539250 N-(3-chloro-2-methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203209-28-2](/img/structure/B2539250.png)
N-(3-chloro-2-methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Compounds related to "N-(3-chloro-2-methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide" are often synthesized through innovative methods, including microwave irradiation, which offers advantages in terms of reaction speed and efficiency. For example, the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation demonstrates the utility of advanced synthetic techniques in creating structurally complex heterocyclic compounds (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Biological Activities
Compounds structurally related to the query molecule have been explored for their analgesic and antiparkinsonian activities, as seen in the study of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives (Amr, Maigali, & Abdulla, 2008). These findings underscore the potential of such compounds in therapeutic applications, particularly in pain management and neurodegenerative diseases.
Anticancer and Antibacterial Applications
Novel derivatives of related compounds have shown promise in anticancer and antibacterial applications. For instance, synthesis and antibacterial evaluation of new 2-chloro-3-hetarylquinolines highlight the antimicrobial potential of these molecules (Bondock & Gieman, 2015). Additionally, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs reveal the versatility of these compounds in designing new therapeutic agents with improved efficacy and safety profiles (Rajasekaran, Sivakumar, & Jayakar, 1999).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-15-18(23)5-2-6-19(15)25-22(29)16-9-12-28(13-10-16)21-8-7-20(26-27-21)17-4-3-11-24-14-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKKRCVGNGEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.